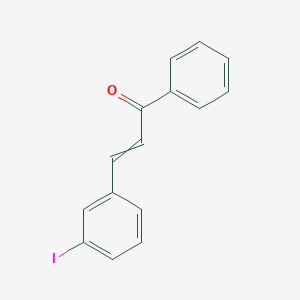
3-(3-Iodophenyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Iodophenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-iodobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Iodophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as thiolates or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiolates, amines, and other nucleophiles. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives where the iodine atom is replaced by the nucleophile.
Oxidation Reactions: Products include epoxides or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Applications De Recherche Scientifique
3-(3-Iodophenyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Iodophenyl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom can enhance its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The compound’s α,β-unsaturated carbonyl system also allows it to participate in Michael addition reactions, which can further influence its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodophenylacetic acid
- 3-Iodophenol
- 3-Iodobenzylamine
Uniqueness
3-(3-Iodophenyl)-1-phenylprop-2-en-1-one is unique due to its chalcone structure, which provides a versatile framework for chemical modifications. The presence of the iodine atom enhances its reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
80824-85-7 |
|---|---|
Formule moléculaire |
C15H11IO |
Poids moléculaire |
334.15 g/mol |
Nom IUPAC |
3-(3-iodophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11IO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H |
Clé InChI |
NVSMWGAJOJZQAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


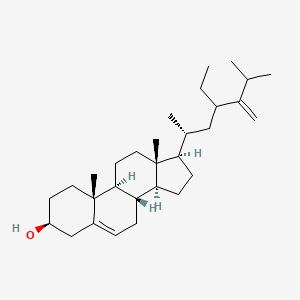
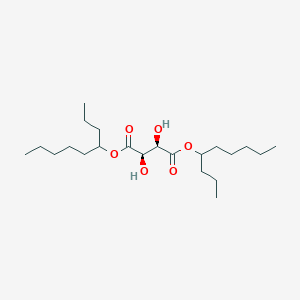

![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)
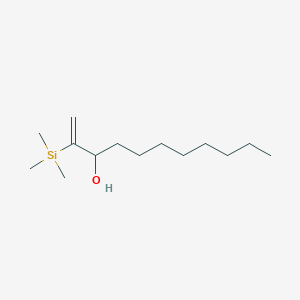


![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
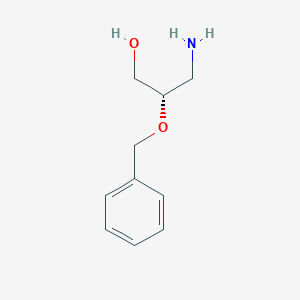
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)
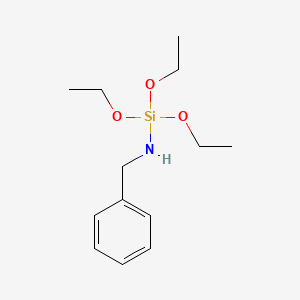
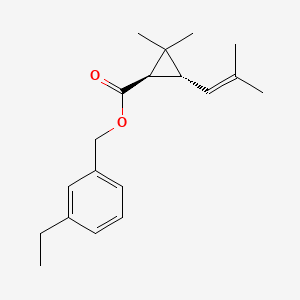
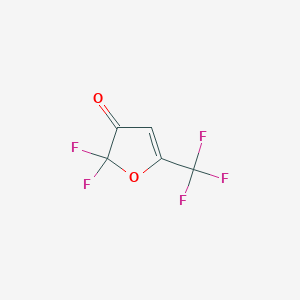
![N'-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14410185.png)
